4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Description
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinolones. This compound is characterized by a fused ring system that includes a quinoline moiety and a pyran ring, along with a trimethoxyphenyl group. Pyranoquinolones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-10-17(27-3)16(26-2)8-12(15)13-9-18(23)28-20-11-6-4-5-7-14(11)22-21(24)19(13)20/h4-8,10,13H,9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIMMMKADBZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Medicine: Explored for its anti-inflammatory and antimalarial properties.
Mechanism of Action
The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. Additionally, this compound may inhibit other enzymes and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Furo[3,2-c]quinolones: Similar in structure but contain a furan ring instead of a pyran ring, which can alter their chemical properties and biological activities.
Uniqueness
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications. This compound’s ability to inhibit multiple molecular targets makes it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
